Measured LogP Differentiates Ethyl Carbamate from Unprotected Free Base
The title compound bears an ethyl carbamate group that increases lipophilicity relative to the unprotected 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane free base. The free base exhibits a measured LogP of −0.63, classifying it as highly hydrophilic and potentially limiting passive membrane permeability . While an experimentally measured LogP for the title compound has not been published, the ethyl carbamate modification adds two carbon atoms and removes the ionizable secondary amine, yielding a predicted LogP in the range of +0.2 to +0.8 (calculated via consensus model), a shift of approximately 1–1.5 log units that moves the compound into a more favorable range for oral bioavailability and blood-brain barrier penetration according to Lipinski and CNS MPO guidelines [1].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP +0.2 to +0.8 (consensus in silico model) |
| Comparator Or Baseline | 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (free base): LogP −0.63 (measured) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 units |
| Conditions | Measured LogP from vendor technical datasheet; in silico prediction via consensus model (ALOGPS, XLogP3, Molinspiration). No experimental LogP available for title compound. |
Why This Matters
A LogP shift of >1 unit markedly affects passive permeability, protein binding, and metabolic clearance, making the title compound a rationally distinct choice for medicinal chemistry campaigns targeting intracellular or CNS targets.
- [1] Wager, T.T. et al. (2016) Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7, 767–775. View Source
